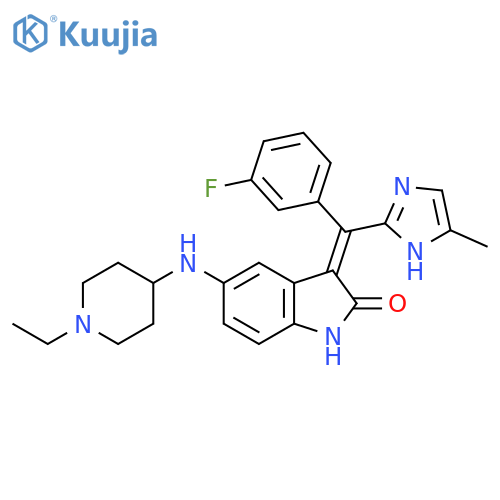Cas no 705946-27-6 (Tyrosine kinase-IN-1)

Tyrosine kinase-IN-1 structure
商品名:Tyrosine kinase-IN-1
Tyrosine kinase-IN-1 化学的及び物理的性質
名前と識別子
-
- Tyrosine kinase-IN-1
- XL999
- Tyrosine kinase inhibitor 1
- XL 999
- 2H-Indol-2-one, 5-[(1-ethyl-4-piperidinyl)amino]-3-[(3-fluorophenyl)(5-methyl-1H-imidazol-2-yl)methylene]-1,3-dihydro-, (3Z)-
- Tyrosine kinase IN 1,FGFR,Inhibitor,VEGFR,Platelet-derived growth factor receptor,Vascular endothelial growth factor receptor,Fibroblast growth factor receptor,inhibit,PDGFR,Tyrosine kinaseIN1
- XL999, XL-999, XL 999
- (Z)-5-((1-ethylpiperidin-4-yl)amino)-3-((3-fluorophenyl)(5-methyl-1H-imidazol-2-yl)methylene)indolin-2-one
- CHEMBL2087167
- 2H-Indol-2-one, 5-((1-ethyl-4-piperidinyl)amino)-3-((3-fluorophenyl)(4-methyl-1H-imidazol-2-yl)methylene)-1,3-dihydro-, (3Z)-
- CS-0018466
- compound 8i [PMID: 22765894]
- BDBM50421033
- MS-28031
- 921206-68-0
- (3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one
- CHEMBL5314391
- XL 999 [WHO-DD]
- 2H-Indol-2-one, 5-((1-ethyl-4-piperidinyl)amino)-3-((3-fluorophenyl)(5-methyl-1H-imidazol-2-yl)methylene)-1,3-dihydro-, (3Z)-
- HY-100315
- UNII-6I7PLF6N8L
- 705946-27-6
- AKOS040758758
- SCHEMBL1794907
- 6I7PLF6N8L
- GTPL9905
- XL-999(Tyrosine kinase-IN-1)?
- EX-A3204
- SCHEMBL13586874
- XL-999
-
- インチ: 1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-
- InChIKey: DMQYDVBIPXAAJA-VHXPQNKSSA-N
- ほほえんだ: N1C2=C(C=C(NC3CCN(CC)CC3)C=C2)/C(=C(\C2=CC=CC(F)=C2)/C2NC(C)=CN=2)/C1=O
計算された属性
- せいみつぶんしりょう: 445.22778870g/mol
- どういたいしつりょう: 445.22778870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 736
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: {"error_code":"54004","error_msg":"Please recharge"}ようかいど≥ 62.5 mg/mL(140.28 mM)*"≥" means solublesoluble , but saturation unknownようかいど{"error_code":"54004","error_msg":"Please recharge"}
- 酸性度係数(pKa): 11.67±0.20(Predicted)
Tyrosine kinase-IN-1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tyrosine kinase-IN-1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1234309-50mg |
XL999 |
705946-27-6 | 99% | 50mg |
$620 | 2025-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5466-10mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 99.55% | 10mg |
¥ 1257 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T877720-5mg |
Tyrosine kinase-IN-1 |
705946-27-6 | ≥99% | 5mg |
¥3,231.90 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52294-1mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 98% | 1mg |
¥6696.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5466-100 mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 99.55% | 100MG |
¥6785.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1234309-10mg |
XL999 |
705946-27-6 | 99% | 10mg |
$200 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1234309-1mg |
XL999 |
705946-27-6 | 99% | 1mg |
$255 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1234309-5mg |
XL999 |
705946-27-6 | 99% | 5mg |
$160 | 2025-03-01 | |
| ChemScence | CS-0018466-25mg |
Tyrosine kinase-IN-1 |
705946-27-6 | 99.47% | 25mg |
$300.0 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1234309-50mg |
XL999 |
705946-27-6 | 99% | 50mg |
$565 | 2024-06-06 |
Tyrosine kinase-IN-1 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
705946-27-6 (Tyrosine kinase-IN-1) 関連製品
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 4964-69-6(5-Chloroquinaldine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:705946-27-6)Tyrosine kinase-IN-1

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):423.0/718.0/1161.0
atkchemica
(CAS:705946-27-6)Tyrosine kinase-IN-1

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ